molecular formula C8H9NO3 B1214274 Pyridoxal CAS No. 66-72-8

Pyridoxal

Número de catálogo: B1214274
Número CAS: 66-72-8
Peso molecular: 167.16 g/mol
Clave InChI: RADKZDMFGJYCBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El piridoxal se puede sintetizar a partir de piridoxina o clorhidrato de piridoxina mediante oxidación selectiva. El proceso implica el uso de agua como solvente de reacción y un sistema de oxidación catalítica que comprende una fuente de oxígeno, un catalizador, una sal inorgánica y un ligando de amina. Este método es ventajoso debido a su alta tasa de conversión, buena selectividad, condiciones de reacción suaves, facilidad de operación, bajo costo y respeto al medio ambiente .

Métodos de producción industrial

En entornos industriales, el clorhidrato de piridoxal se sintetiza a menudo disolviendo clorhidrato de piridoxina en ácido clorhídrico y agregando dióxido de manganeso activado. La mezcla se agita y se calienta a 55 °C para facilitar la reacción .

Análisis De Reacciones Químicas

Enzymatic Reactions

PLP serves as a cofactor in over 100 enzymatic reactions, primarily involving amino acid transformations. Key mechanisms include:

Transamination

PLP facilitates amino group transfer between amino acids and α-keto acids. The reaction proceeds via:

  • Schiff base formation : PLP’s aldehyde group forms a covalent bond with the ε-amino group of a lysine residue on the enzyme (internal aldimine) .

  • Transimination : The substrate amino acid displaces the lysine, forming an external aldimine .

  • Quinonoid intermediate : Deprotonation of the α-carbon generates a resonance-stabilized carbanion, enabling amino group transfer .

  • Keto acid release : Hydrolysis regenerates PLP and releases the α-keto acid .

Decarboxylation

PLP stabilizes carboxylate intermediates, enabling CO₂ removal. For example, in histidine decarboxylation:

  • The substrate’s α-carboxyl group binds to PLP, forming a Schiff base.

  • Decarboxylation generates a quinonoid intermediate, which reprotonates to yield the amine product .

Racemization

PLP-dependent racemases interconvert L- and D-amino acids:

  • Deprotonation at the α-carbon forms a planar carbanion.

  • Reprotonation from the opposite side inverts stereochemistry .

Retro-Aldol and Retro-Claisen Cleavage

PLP mediates bond cleavage in reactions like serine degradation:

  • Abstraction of α- and β-protons forms an enamine intermediate.

  • Cleavage releases products (e.g., glycine and formaldehyde in serine hydroxymethyltransferase) .

Non-Enzymatic Reactions

Recent studies reveal PLP’s catalytic role independent of enzymes:

Cysteine Breakdown to H₂S

In physiological conditions (PBS, 37°C), PLP reacts with cysteine via:

  • Thiazolidine formation : PLP’s aldehyde reacts with cysteine’s amine and thiol groups, forming a stable ring structure (λₘₐₓ = 333 nm) .

  • H₂S release : Slow hydrolysis of the thiazolidine regenerates PLP and releases H₂S over 24+ hours .

  • pH and ionic strength dependence : Reaction efficiency peaks at neutral pH and increases with ionic strength .

Key Data :

Reaction TimeAbsorption Peak (nm)Product
0–2 h333Thiazolidine
24–336 h333 → 388PLP regeneration + H₂S

Role of the Phosphate Group

PLP’s phosphate moiety is critical for:

  • Anchoring the coenzyme to enzyme active sites via electrostatic interactions .

  • Stabilizing reaction intermediates (e.g., quinonoid) through hydrogen bonding .

Solvent and Conformational Effects

  • D₂O vs. PBS : Schiff base intermediates are observed in D₂O but not PBS due to pH and ionic strength differences .

  • Enzyme dynamics : Active-site closure isolates intermediates from solvent, ensuring catalytic efficiency .

Comparative Reaction Table

Reaction Type Key Features Example Enzymes
TransaminationAmino group transfer, quinonoid intermediateAlanine transaminase
DecarboxylationCO₂ release, carbanion stabilizationHistidine decarboxylase
Non-enzymatic H₂S synthesisThiazolidine intermediate, pH-dependentN/A

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Pyridoxal is primarily utilized for nutritional supplementation to address vitamin B6 deficiencies. As a precursor to this compound 5'-phosphate (PLP), it is involved in over 140 enzymatic reactions critical for amino acid metabolism, neurotransmitter synthesis, and glycogen metabolism . This makes this compound essential for maintaining overall health and preventing deficiency-related disorders.

Cancer Research

Recent studies have highlighted the potential role of this compound in cancer prognosis. A significant investigation explored the relationship between serum levels of this compound and colorectal cancer survival. The study found that higher levels of this compound 5'-phosphate were associated with improved overall survival rates among colorectal cancer patients . The following table summarizes key findings from this research:

Study Details Findings
Population1286 colorectal cancer patients
Follow-up DurationMedian of 77.36 months
Key OutcomeHigher PLP levels linked to longer overall survival (HR 0.63)
Additional InsightsNon-linear associations observed; effects varied by alcohol consumption status

Neurological Disorders

This compound's role in neurological health is significant due to its involvement in synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) . Research indicates that adequate levels of this compound may help mitigate symptoms associated with neurological disorders, including depression and anxiety.

Chemical Modifications and Therapeutic Applications

Chemical modifications of this compound have been explored for therapeutic applications. For instance, derivatives such as pyridoxamine and modified pyridoxine have shown promise in anti-cancer therapies due to their selective inhibition of certain DNA polymerases . These modifications enhance the bioavailability and efficacy of this compound compounds in targeting disease mechanisms.

Case Study 1: Colorectal Cancer

A large-scale case-control study conducted in Guangdong Province investigated the relationship between vitamin B6 biomarkers (including this compound) and colorectal cancer risk. The study revealed that higher serum levels of PLP were inversely associated with colorectal cancer risk, suggesting a protective effect against carcinogenesis .

Case Study 2: Neurological Function Improvement

In animal models, elevated levels of PLP were linked to improved cognitive functions and memory retention, indicating potential therapeutic applications for cognitive decline associated with aging or neurodegenerative diseases .

Mecanismo De Acción

El piridoxal ejerce sus efectos principalmente a través de su forma activa, piridoxal 5'-fosfato. Esta coenzima participa en más de 140 reacciones enzimáticas, incluida la transaminación, descarboxilación y racemización de aminoácidos. El piridoxal 5'-fosfato forma una base de Schiff con el grupo ε-amino de los residuos de lisina en las enzimas, facilitando diversas transformaciones bioquímicas. Actúa como sumidero de electrones, estabilizando los intermediarios de reacción y permitiendo la transferencia de grupos amino .

Comparación Con Compuestos Similares

El piridoxal es parte de la familia de la vitamina B6, que incluye piridoxina y piridoxamina. Estos compuestos comparten una estructura de anillo de piridina y se pueden interconvertir en sistemas biológicos. El piridoxal 5'-fosfato tiene la mayor actividad biológica entre ellos, lo que lo hace único en su extenso papel como coenzima. Otros compuestos similares incluyen:

    Piridoxamina: Otra forma de vitamina B6, involucrada en el metabolismo de los aminoácidos.

    Piridoxina 5'-fosfato: La forma fosforilada de la piridoxina.

    Piridoxamina 5'-fosfato: La forma fosforilada de la piridoxamina .

La singularidad del piridoxal radica en su capacidad de formar piridoxal 5'-fosfato, que es esencial para numerosas reacciones enzimáticas y vías metabólicas.

Actividad Biológica

Pyridoxal, a form of vitamin B6, plays a crucial role in various biological processes primarily through its active form, this compound 5'-phosphate (PLP). This compound acts as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound functions mainly through its conversion to PLP, which is essential for the activity of over 140 enzymes. The mechanism involves the formation of a Schiff base between PLP and the substrate amino acid, facilitating various reactions including:

  • Transamination : Transfer of amino groups between amino acids and keto acids.
  • Decarboxylation : Removal of carboxyl groups from amino acids to form amines.
  • Synthesis of neurotransmitters : Such as serotonin and dopamine from their respective precursors.

The electrophilic nature of the pyridine ring in PLP enhances its reactivity, making it vital for these biochemical transformations .

2.1. Genetic Disorders

Deficiencies in PLP-dependent enzymes can lead to several inherited metabolic disorders. For instance:

  • Aromatic L-amino acid decarboxylase (AADC) deficiency : A rare condition where patients benefit from pyridoxine supplementation.
  • X-linked sideroblastic anemia : Patients show improved symptoms with pyridoxine administration.

Research indicates that PLP not only aids in enzyme activity but may also act as a chaperone, assisting in the proper folding of certain proteins .

2.2. Cancer Research

Recent studies have explored the relationship between this compound levels and cancer prognosis. A notable study involving 1,286 colorectal cancer patients found that higher serum levels of PLP correlated with improved overall survival rates:

QuartileHazard Ratio (HR)95% Confidence Interval (CI)
Q4 vs. Q10.63(0.46, 0.87)
Q4 vs. Q1 (Colorectal specific)0.62(0.44, 0.87)

These findings suggest that maintaining adequate levels of PLP may be beneficial for cancer prognosis .

3. Dietary Sources and Requirements

This compound is obtained from dietary sources such as:

  • Meat
  • Fish
  • Whole grains
  • Vegetables

The recommended dietary allowance (RDA) varies by age and sex but generally ranges from 1.3 to 2 mg per day for adults.

4.1. Neurotoxicity

High doses of pyridoxine have been associated with neurotoxic effects in certain populations. A case study reported a young woman taking 1000 mg/day for an extended period developed symptoms consistent with toxicity, highlighting the importance of dosage regulation .

4.2. Pregnancy Outcomes

Research on pregnant rats indicated that moderate doses of pyridoxine did not lead to teratogenic effects; however, higher doses resulted in reduced body weights of offspring . This emphasizes the need for careful monitoring during pregnancy.

5. Conclusion

This compound is integral to numerous biological processes through its active form, PLP. Its role extends beyond mere coenzyme activity to include potential therapeutic benefits in genetic disorders and cancer prognosis while also necessitating caution regarding dosage due to possible neurotoxic effects.

6. Future Directions

Further research is warranted to explore:

  • The full spectrum of PLP-dependent proteins and their roles.
  • Longitudinal studies assessing dietary intake's impact on chronic diseases.
  • Mechanisms underlying the chaperone activity of PLP.

Propiedades

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKZDMFGJYCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046020
Record name Pyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

500.0 mg/mL
Record name Pyridoxal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000162 [mmHg]
Record name Pyridoxal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17038
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).
Record name Pyridoxal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66-72-8
Record name Pyridoxal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3THM379K8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name Pyridoxal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

1.016 g (5 mmol) of pyridoxal hydrochloride (Aldrich) was placed in an Erlenmeyer and a solution of 0.456 g sodium bicarbonate (5.4 mmol) in 5 mL water was added. The resulting solution was set aside for some time and crystals precipitated. The thus precipitated crystals were collected by filtration, washed with cold water and dried to afford 0.68 g of the pyridoxal free base (80% yield).
Quantity
1.016 g
Type
reactant
Reaction Step One
Quantity
0.456 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A 3.87 g (0.06 mmol) portion of the thus obtained hemoglobin was dissolved in 0.1 M phosphate buffer (pH 8.0), and the solution was adjusted to a total volume of 25 ml. After de-oxidation of the solution by vigorous blowing of argon until the partial pressure of oxygen reached 2 mmHg or less, addition of pyridoxal 5′-phosphate was effected in accordance with a known method (R. Benesch et al., J. Biol. Chem., 257 (3), 1320-1324, 1982) to obtain pyridoxal-modified hemoglobin. The thus obtained pyridoxal-modified hemoglobin solution was adjusted to a total volume of one liter by adding 0.1 M borate buffer (pH 8.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

PNA oligomer SEQ ID NO:63 or PNA oligomer SEQ ID NO:64 is treated according to the procedure of Example 62 to convert the N—PHTH group to the free amine. The resulting PNA oligomer is dissolved in 100 microliters of water, and 100 ml of 1M NaOAc buffer (pH 5.0) is added followed by 5 mg of pyridoxal hydrochloride (24 μmols) and 50 μl of 60 mM NaCNBH3 solution. The solution is vortexed, left overnight, and is then passed through a Sephadex G-25 column and further purified in an analytical HPLC column.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxal
Reactant of Route 2
Pyridoxal
Reactant of Route 3
Pyridoxal
Reactant of Route 4
Pyridoxal
Reactant of Route 5
Pyridoxal
Reactant of Route 6
Pyridoxal
Customer
Q & A

Q1: How does pyridoxal interact with enzymes?

A1: this compound, often in its phosphorylated form, this compound 5'-phosphate (PLP), acts as a cofactor for over 140 enzymes, primarily those involved in amino acid metabolism [, , , , , , , , ]. It typically forms a Schiff base with a lysine residue in the enzyme's active site [, , , ].

Q2: What role does this compound 5'-phosphate (PLP) play in enzymatic reactions?

A2: PLP participates in a diverse array of enzymatic reactions, including transamination, decarboxylation, racemization, and elimination reactions, all of which are crucial for amino acid metabolism and neurotransmitter synthesis [, , , , , , , ].

Q3: Can you provide specific examples of enzymes that require this compound 5'-phosphate for activity?

A3: Examples include aspartate aminotransferase, glutamate decarboxylase, ornithine aminotransferase, and tyrosine phenol-lyase [, , , , , , ]. These enzymes play crucial roles in amino acid metabolism and neurotransmitter synthesis.

Q4: How does this compound deficiency affect enzyme function and what are the downstream consequences?

A4: this compound deficiency can lead to decreased activity of PLP-dependent enzymes [, , ]. This can disrupt amino acid metabolism and neurotransmitter synthesis, potentially contributing to various neurological and physiological issues [, , ].

Q5: What is the significance of the interaction between this compound 5'-phosphate and the recBC enzyme of E. coli?

A5: Research shows that this compound 5'-phosphate can inhibit the DNA-hydrolyzing and ATPase activities of the recBC enzyme by binding to a lysine residue within the DNA binding site []. This finding sheds light on the enzyme's structure and mechanism.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol.

Q7: What are the characteristic spectroscopic properties of this compound and its derivatives?

A7: this compound and its derivatives exhibit distinct absorption spectra. For instance, this compound-P bound to enzymes typically shows absorption peaks around 420 nm and 330 nm [, ]. Upon reduction with sodium borohydride, the 420 nm peak disappears, indicating the reduction of the Schiff base formed with the enzyme [, ].

Q8: How can spectroscopic techniques be used to study this compound-enzyme interactions?

A8: Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to monitor the formation and breakdown of the Schiff base between this compound (or its derivatives) and enzymes, providing insights into binding kinetics and enzyme mechanisms [, , , ].

Q9: What is the role of the phosphate group in this compound 5'-phosphate during enzymatic catalysis?

A9: Studies suggest that the phosphate group of PLP plays a crucial role in catalysis by acting as a proton acceptor or donor during the enzymatic reaction [, ]. 31P-NMR studies have provided valuable insights into the ionization states and the environment of the phosphate group during different stages of the catalytic cycle [].

Q10: How can this compound be used in the synthesis of unnatural amino acids and chiral diamines?

A10: Chiral this compound derivatives have been developed as catalysts for asymmetric transamination reactions, enabling the synthesis of unnatural D-amino acids []. Additionally, chiral pyridoxamine models have been employed for the stereospecific synthesis of chiral diamines [].

Q11: How do structural modifications of this compound analogs affect their interaction with this compound kinase?

A11: Research has shown that modifications to the this compound structure can significantly impact its interaction with this compound kinase. For example, replacing the 4'-aldehyde group with an oxime group, as in this compound 5'-phosphate oxime-O-acetic acid (PLPOAA), reduces the binding affinity to the enzyme []. Additionally, the presence of a methyl group at position 6 of this compound analogs has been found to decrease the catalytic efficiency of the resulting holoenzyme complexes [].

Q12: Can you provide examples of this compound analogs that act as inhibitors of this compound-dependent enzymes?

A12: this compound 5'-phosphate oxime-O-acetic acid (PLPOAA) is a known inhibitor of glutamate decarboxylase []. Similarly, carbonyl reagents like hydrazine, hydroxylamine, and isoniazid inhibit both this compound kinase and glutamate decarboxylase [].

Q13: How does the structure of methylxanthines influence their inhibitory activity towards this compound kinase?

A13: Studies have shown that theophylline acts as a competitive inhibitor of this compound kinase, while the presence of a methyl group in caffeine reduces its inhibitory potency []. Interestingly, the addition of hydroxyethyl, hydroxypropyl, or dihydroxypropyl groups to theophylline completely abolishes its inhibitory effect []. These findings highlight the importance of specific structural features for interaction with the enzyme.

Q14: What factors can affect the stability of this compound and its derivatives?

A14: this compound and its derivatives, particularly PLP, can be sensitive to degradation under certain conditions, such as heat, light, and extreme pH.

Q15: How can the stability of this compound 5'-phosphate be enhanced in enzyme preparations?

A15: The presence of its apoenzyme often enhances the stability of PLP. For example, in the case of O-acetylserine-O-acetylhomoserine sulfhydrylase, binding of PLP to the apoenzyme increases its resistance to inactivation by heat, urea, and trypsin []. This protective effect is likely due to conformational changes induced upon cofactor binding.

Q16: What challenges are associated with this compound phosphate (PLP) delivery as a therapeutic agent?

A16: Delivering PLP directly as a therapeutic agent poses challenges due to its instability and limited ability to cross the blood-brain barrier.

Q17: Are there strategies to improve the delivery of this compound phosphate to the brain?

A17: Research is exploring strategies such as prodrugs and nanoparticle-based delivery systems to enhance PLP delivery to the brain and improve its therapeutic potential for neurological disorders.

Q18: How can this compound phosphate levels be measured in biological samples?

A18: Plasma and erythrocyte PLP levels can be measured using various analytical techniques, including high-performance liquid chromatography (HPLC) []. These measurements can provide insights into an individual's vitamin B6 status.

Q19: What is the significance of altered this compound phosphate levels in certain disease states?

A19: Altered PLP levels have been observed in various neurological and metabolic disorders. For instance, decreased PLP levels in the brain are associated with impaired GABAergic neurotransmission in hepatic encephalopathy [].

Q20: What analytical techniques are commonly employed to study this compound and its interactions?

A20: Researchers utilize techniques like UV-Vis spectroscopy, fluorescence spectroscopy, HPLC, and 31P-NMR spectroscopy to characterize this compound and its interactions with enzymes and other biomolecules [, , , , , ].

Q21: What are some key historical milestones in this compound research?

A21: The discovery of this compound's role as a coenzyme for transamination reactions in the 1940s was a landmark event []. Subsequent research has significantly expanded our understanding of the diverse roles of PLP-dependent enzymes in various metabolic pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.